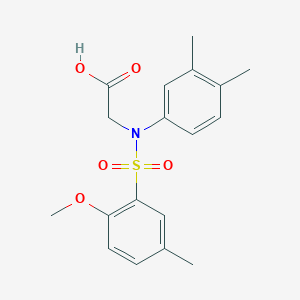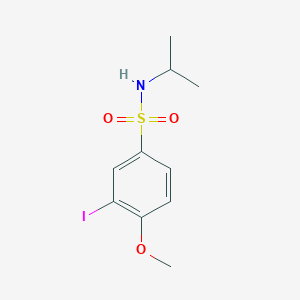![molecular formula C17H24ClN3O4S B305209 [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B305209.png)
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone, also known as CM-272, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mécanisme D'action
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone targets a protein called heat shock protein 90 (HSP90), which is involved in the stabilization and activation of various oncogenic proteins. By inhibiting HSP90, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone disrupts the signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been shown to have other biochemical and physiological effects. For example, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been shown to inhibit the production of inflammatory cytokines, which are involved in various diseases, including cancer, autoimmune disorders, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone in lab experiments is that it has shown potent anticancer activity in preclinical studies. However, one limitation is that the exact mechanism of action of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone is not fully understood, which may make it more difficult to optimize its use in cancer treatment.
Orientations Futures
There are several potential future directions for the research and development of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone. One direction is to further investigate the mechanism of action of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone, which could lead to the development of more potent and specific HSP90 inhibitors. Another direction is to explore the potential of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone in combination with other anticancer agents, which could enhance its efficacy and reduce the likelihood of drug resistance. Additionally, the potential of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease, could also be explored.
Méthodes De Synthèse
The synthesis of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction with sodium borohydride to give 4-chloro-3-(morpholine-4-sulfonyl)aniline. This intermediate is then reacted with 4-ethylpiperazine and 4-dimethylaminopyridine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to give the final product, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone.
Applications De Recherche Scientifique
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been extensively studied for its potential as an anticancer agent. In preclinical studies, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Propriétés
Nom du produit |
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone |
|---|---|
Formule moléculaire |
C17H24ClN3O4S |
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
(4-chloro-3-morpholin-4-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H24ClN3O4S/c1-2-19-5-7-20(8-6-19)17(22)14-3-4-15(18)16(13-14)26(23,24)21-9-11-25-12-10-21/h3-4,13H,2,5-12H2,1H3 |
Clé InChI |
SLWBNSUFNGKHOU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
SMILES canonique |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)


![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
